molecular formula C12H4Cl6 B1594609 2,2',3,4',5,6-Hexachlorobiphenyl CAS No. 68194-13-8

2,2',3,4',5,6-Hexachlorobiphenyl

Cat. No.: B1594609
CAS No.: 68194-13-8
M. Wt: 360.9 g/mol
InChI Key: AQONCPKMJSBHQT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2,2’,3,4’,5,6-Hexachlorobiphenyl is the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

2,2’,3,4’,5,6-Hexachlorobiphenyl interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This inhibition is achieved by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .

Biochemical Pathways

The compound affects the circadian clock pathway . By inhibiting the expression of PER1, it disrupts the normal functioning of the circadian clock, which can have downstream effects on various physiological processes regulated by the circadian rhythm .

Pharmacokinetics

Information on the ADME properties of 2,2’,3,4’,5,6-Hexachlorobiphenyl is limited. Like other polychlorinated biphenyls (pcbs), it is known to belipophilic and can accumulate in fatty tissues . It is also resistant to metabolism, leading to its persistence in the environment and in biological systems .

Result of Action

Its ability to disrupt the circadian clock can potentially lead to a range of health effects, given the role of the circadian rhythm in regulating various physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4’,5,6-Hexachlorobiphenyl. As a PCB, it is resistant to environmental degradation and can persist in the environment for long periods . Its lipophilic nature allows it to bioaccumulate in the food chain, and its effects can be influenced by factors such as the presence of other pollutants and the physiological state of the organism .

Biochemical Analysis

Biochemical Properties

2,2’,3,4’,5,6-Hexachlorobiphenyl is known to interact with various enzymes and proteins. For instance, it has been found to catalyze the decarboxylation of L-3,4-dihydroxyphenylalanine (DOPA) to dopamine .

Cellular Effects

The effects of 2,2’,3,4’,5,6-Hexachlorobiphenyl on cells are significant. It has been found to disrupt cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2,2’,3,4’,5,6-Hexachlorobiphenyl exerts its effects through various mechanisms. It has been found to bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 2,2’,3,4’,5,6-Hexachlorobiphenyl can change. It has been found that this compound is stable and does not readily degrade . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2,2’,3,4’,5,6-Hexachlorobiphenyl vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

2,2’,3,4’,5,6-Hexachlorobiphenyl is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, 2,2’,3,4’,5,6-Hexachlorobiphenyl is transported and distributed in specific ways. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2,2’,3,4’,5,6-Hexachlorobiphenyl can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4’,5,6-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4’,5,6-Hexachlorobiphenyl, was historically achieved through batch chlorination processes. These processes involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the desired PCB congeners .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,4’,5,6-Hexachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include cytochrome P450 enzymes and other oxidative agents.

    Reduction: Reductive dechlorination can be facilitated by microbial activity or chemical reductants such as zero-valent iron.

    Substitution: Nucleophiles such as hydroxide ions or thiol groups can participate in substitution reactions.

Major Products Formed:

    Oxidation: Hydroxylated metabolites.

    Reduction: Less chlorinated biphenyls.

    Substitution: Biphenyl derivatives with different substituents.

Comparison with Similar Compounds

Uniqueness: 2,2’,3,4’,5,6-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Its distinct structure can result in different metabolic pathways and toxicological profiles compared to other PCB congeners .

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-1-2-6(7(14)3-5)10-11(17)8(15)4-9(16)12(10)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQONCPKMJSBHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074200
Record name 2,2',3,4',5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68194-13-8
Record name 2,2′,3,4′,5,6-Hexachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68194-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,4',5,6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4',5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4',5,6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VX95V2408
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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